molecular formula C8H10N2O2 B1360060 3-Methoxybenzhydrazide CAS No. 5785-06-8

3-Methoxybenzhydrazide

Cat. No. B1360060
CAS RN: 5785-06-8
M. Wt: 166.18 g/mol
InChI Key: VMZSDAQEWPNOIB-UHFFFAOYSA-N
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Description

3-Methoxybenzhydrazide is an organic compound with the chemical formula C8H10N2O2 . It is a colorless crystalline solid . It can be used as an intermediate or raw material in organic synthesis .


Synthesis Analysis

3-Methoxybenzhydrazide can be prepared by reacting phenylhydrazide with 3-methoxybenzoyl chloride . The specific preparation method can refer to the relevant organic chemical synthesis literature .


Molecular Structure Analysis

The molecular formula of 3-Methoxybenzhydrazide is C8H10N2O2 . The InChI Key is VMZSDAQEWPNOIB-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Methoxybenzhydrazide can participate in redox reactions, which involve the transfer of electrons . As the electron transfer occurs, substances undergo changes in oxidation number .


Physical And Chemical Properties Analysis

3-Methoxybenzhydrazide has a density of 1.178g/cm3 . Its melting point ranges from 86-90 °C . It is soluble in many organic solvents, such as ethers and alcohols, but its solubility in water is low .

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

  • Synthesis of Complex Compounds : 3-Methoxybenzhydrazide derivatives have been synthesized and characterized, showcasing their role in forming complex compounds with transition metals (Badiger et al., 2012). These compounds exhibit interesting structural properties and are often studied for their crystal structures.
  • Formation of Schiff Bases : Schiff base compounds derived from 3-Methoxybenzhydrazide and other related substances have been created and characterized, revealing their potential in forming novel chemical structures with various biological activities (Sirajuddin et al., 2013).

2. Biological Activity and Potential Therapeutic Use

  • Antimicrobial Properties : Some studies have reported that compounds synthesized from 3-Methoxybenzhydrazide exhibit antimicrobial activities, suggesting their potential as antibacterial and antifungal agents (Wang et al., 2013).
  • Potential in Treating Chagas Disease : Astudy on copper(II) complexes containing 3-Methoxybenzhydrazide derivatives showed promising in vitro anti-Trypanosoma cruzi activity, indicating potential for treating Chagas disease (Paixão et al., 2019).

3. Interactions with DNA

  • Binding to DNA : Certain Schiff base compounds derived from 3-Methoxybenzhydrazide have shown the ability to bind with DNA, suggesting potential applications in genetic studies or therapeutic interventions (Sirajuddin et al., 2013).

Safety and Hazards

3-Methoxybenzhydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

3-Methoxybenzhydrazide is an organic compound with the chemical formula C8H10N2O2 . It is commonly used as an intermediate or raw material in organic synthesis It has been found that similar compounds demonstrate excellent tyrosinase inhibitory activity .

Biochemical Pathways

Given its potential role as a tyrosinase inhibitor , it may be involved in the regulation of melanin synthesis. Tyrosinase is a key enzyme in the melanin synthesis pathway, and its inhibition can lead to decreased melanin production.

Pharmacokinetics

It is known that the compound is a colorless crystalline solid and can be dissolved in many organic solvents, such as ethers and alcohols, but its solubility in water is low . These properties may influence its bioavailability and distribution within the body.

Result of Action

Based on its potential tyrosinase inhibitory activity , it could potentially lead to decreased melanin production at the cellular level.

Action Environment

The action, efficacy, and stability of 3-Methoxybenzhydrazide can be influenced by various environmental factors. For instance, its solubility in different solvents may affect its distribution and availability at the site of action. Furthermore, its stability under general conditions suggests that it may be resistant to degradation in various environments.

properties

IUPAC Name

3-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZSDAQEWPNOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206561
Record name m-Anisohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxybenzhydrazide

CAS RN

5785-06-8
Record name 3-Methoxybenzohydrazide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Anisohydrazide
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Record name m-Anisohydrazide
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Record name m-anisohydrazide
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Record name M-ANISOHYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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